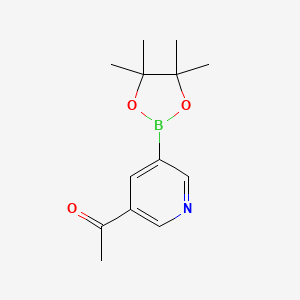

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

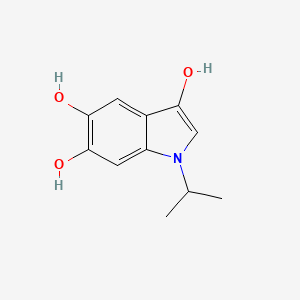

“1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)ethanone” is a compound that likely contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom. The compound also contains a tetramethyl-1,3,2-dioxaborolane group, which is a boronic ester .

Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through palladium-catalyzed borylation of aryl bromides . This involves the use of a palladium catalyst to add a boron group to the aryl bromide. The resulting product is then treated with pinacol to form the boronic ester .

科学的研究の応用

Applications in Medicinal Chemistry

Drug Design and Synthesis

The structural motifs similar to "1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)ethanone" are crucial in the design and synthesis of pharmaceuticals. For instance, compounds with pyridine and dioxaborolane moieties have been explored for their role in inhibiting specific enzymes or receptor sites. A study by Scior et al. (2011) discusses the pharmacophore design of p38α MAP kinase inhibitors, indicating the importance of pyridinyl-imidazoles in developing selective inhibitors for inflammatory cytokine release (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Applications in Organic Synthesis

Synthetic Intermediates

Chemical structures containing pyridine and boronate esters serve as versatile intermediates in organic synthesis. They are used in cross-coupling reactions to construct complex organic molecules. The boronate ester functional group, in particular, is pivotal in Suzuki-Miyaura cross-coupling reactions, a widely used method to form carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Applications in Environmental Science

Pollutant Degradation

Compounds with functional groups similar to those in "this compound" may be studied for their role in environmental detoxification processes. For example, redox mediators and catalytic systems involving similar structures could enhance the degradation of organic pollutants, contributing to the development of more efficient and environmentally friendly remediation technologies (Husain & Husain, 2007).

作用機序

Safety and Hazards

特性

IUPAC Name |

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO3/c1-9(16)10-6-11(8-15-7-10)14-17-12(2,3)13(4,5)18-14/h6-8H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYOTRMLWYCWSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70726164 |

Source

|

| Record name | 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1103862-13-0 |

Source

|

| Record name | 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

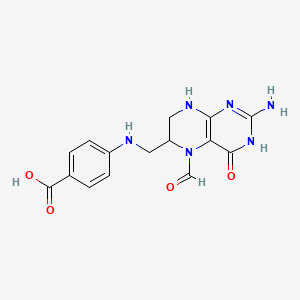

![5-fluoro-2-(2-morpholino-5-(morpholinosulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B571563.png)

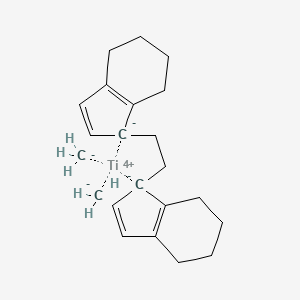

![(Alphar,betar)-6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol](/img/structure/B571565.png)

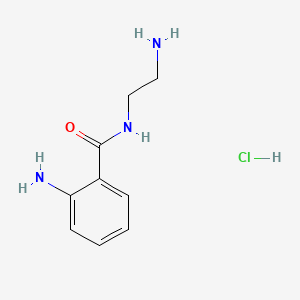

![8-Amino-5-oxo-2,3,5,6-tetrahydroimidazo[1,2-c]pyrimidine-7-carboxylic acid](/img/structure/B571577.png)